molecular formula C12H8ClNO3 B2886158 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 186668-55-3

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

Cat. No. B2886158
CAS RN: 186668-55-3
M. Wt: 249.65
InChI Key: QRUKDHRPKVWTHQ-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (7-Cl-DHQC) is a synthetic compound that has been widely studied for its potential biomedical applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-oxidant activities. In addition, 7-Cl-DHQC has been used in numerous scientific research applications, ranging from drug design to cancer therapy.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A range of quinoline-8-carbaldehyde compounds have been synthesized using a facile process involving one-pot synthesis reactions. This includes the creation of novel compounds supported by detailed structural analyses using various techniques like IR, NMR, MS, and elemental analysis (Gao et al., 2012).

Chemical Properties and Applications

  • Biological Activities : Novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds show significant potential in these areas, with some demonstrating strong radical scavenging activity (Abdi et al., 2021).
  • Anti-bacterial and Anti-fungal Activities : The anti-bacterial and anti-fungal activities of certain quinoline derivatives have been assessed, with some compounds showing moderate to good activity (Hamidi et al., 2015).

Advanced Synthesis and Evaluation

  • Algicidal Activity : Certain novel quinoline derivatives have demonstrated good algicidal activities against specific algal species (Kim et al., 2000).
  • Antitumor Activities : Functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives have been developed and evaluated for their antiproliferative properties, showing high activities against certain cancer cells (Fu et al., 2015).

properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-12-8(6-15)3-7-4-10-11(5-9(7)14-12)17-2-1-16-10/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUKDHRPKVWTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332206
Record name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

CAS RN

186668-55-3
Record name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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